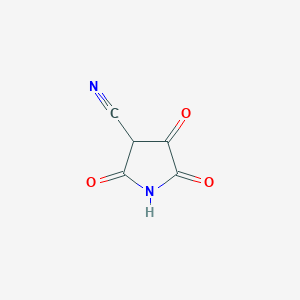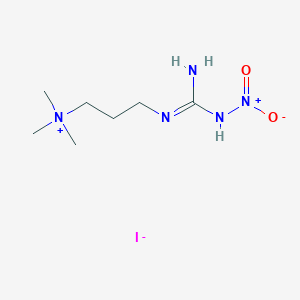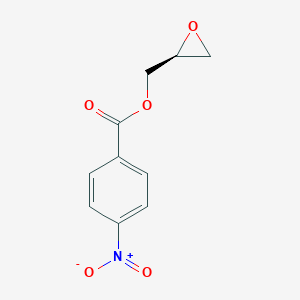
2,4,5-Trioxopyrrolidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trioxopyrrolidine-3-carbonitrile (TOPC) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TOPC is a cyclic molecule with three carbonyl groups and a nitrile group, making it a versatile building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trioxopyrrolidine-3-carbonitrile is attributed to its ability to form covalent bonds with nucleophilic groups, such as amino acids in enzymes and receptors. This leads to the inhibition of enzyme activity and modulation of receptor function, resulting in a wide range of physiological effects.
Biochemical and Physiological Effects
2,4,5-Trioxopyrrolidine-3-carbonitrile has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. In addition, 2,4,5-Trioxopyrrolidine-3-carbonitrile has been found to modulate the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are important mediators of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4,5-Trioxopyrrolidine-3-carbonitrile in laboratory experiments include its high purity, stability, and versatility as a building block for organic synthesis. However, 2,4,5-Trioxopyrrolidine-3-carbonitrile is a highly reactive compound that requires careful handling and storage to prevent degradation and contamination.
Direcciones Futuras
Future research on 2,4,5-Trioxopyrrolidine-3-carbonitrile is focused on exploring its potential applications in drug discovery, particularly in the development of novel therapeutics for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2,4,5-Trioxopyrrolidine-3-carbonitrile and its potential for use in other areas of science, such as materials science and catalysis.
In conclusion, 2,4,5-Trioxopyrrolidine-3-carbonitrile is a versatile and promising chemical compound that has attracted significant attention in scientific research due to its unique properties and potential applications. Its synthesis methods have been optimized to produce high yields of pure 2,4,5-Trioxopyrrolidine-3-carbonitrile, and its mechanism of action has been extensively studied. 2,4,5-Trioxopyrrolidine-3-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects, and its potential applications in drug discovery and other areas of science are currently being explored.
Métodos De Síntesis
The synthesis of 2,4,5-Trioxopyrrolidine-3-carbonitrile can be achieved through several methods, including the reaction of pyrrolidine with malonic acid and subsequent dehydration, or the reaction of pyrrolidine with acetic anhydride and cyanogen bromide. These methods have been optimized to produce high yields of 2,4,5-Trioxopyrrolidine-3-carbonitrile with minimal impurities.
Aplicaciones Científicas De Investigación
2,4,5-Trioxopyrrolidine-3-carbonitrile has been extensively studied for its potential applications in various fields of science. In organic chemistry, 2,4,5-Trioxopyrrolidine-3-carbonitrile has been used as a building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. In medicinal chemistry, 2,4,5-Trioxopyrrolidine-3-carbonitrile has been investigated for its potential as a drug candidate due to its ability to inhibit certain enzymes and receptors.
Propiedades
Número CAS |
100047-58-3 |
|---|---|
Nombre del producto |
2,4,5-Trioxopyrrolidine-3-carbonitrile |
Fórmula molecular |
C5H2N2O3 |
Peso molecular |
138.08 g/mol |
Nombre IUPAC |
2,4,5-trioxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C5H2N2O3/c6-1-2-3(8)5(10)7-4(2)9/h2H,(H,7,9,10) |
Clave InChI |
LVRKCOPQBDVQBD-UHFFFAOYSA-N |
SMILES |
C(#N)C1C(=O)C(=O)NC1=O |
SMILES canónico |
C(#N)C1C(=O)C(=O)NC1=O |
Sinónimos |
Oxalacetimide, 3-cyano- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















